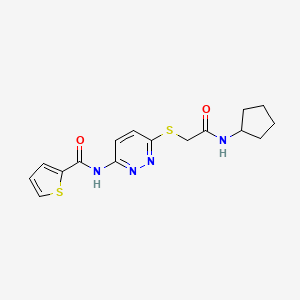

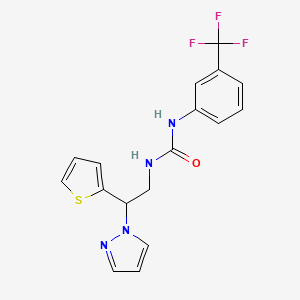

![molecular formula C13H21N3O2 B2573009 3-[1-(2-Methoxyethyl)pyrazol-4-yl]-7-oxa-2-azaspiro[3.5]nonane CAS No. 2241128-45-8](/img/structure/B2573009.png)

3-[1-(2-Methoxyethyl)pyrazol-4-yl]-7-oxa-2-azaspiro[3.5]nonane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3-[1-(2-Methoxyethyl)pyrazol-4-yl]-7-oxa-2-azaspiro[3.5]nonane” is a complex organic molecule that contains a pyrazole ring and a spirocyclic structure . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The spirocyclic structure is a type of cyclic compound where two rings share a single atom, which in this case is an oxygen atom.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring and a spirocyclic structure. The pyrazole ring is a five-membered ring with two nitrogen atoms, and the spirocyclic structure is characterized by two rings sharing a single atom .Chemical Reactions Analysis

Pyrazole compounds can participate in a variety of chemical reactions, including cycloaddition reactions, condensation reactions, and dehydrogenative coupling reactions . The reactivity of the spirocyclic part of the molecule would depend on the specific substituents and the nature of the rings involved .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and substituents. Generally, pyrazole compounds are stable and can exhibit a range of properties depending on their substitution patterns .Wissenschaftliche Forschungsanwendungen

Antileishmanial Activity

Leishmaniasis, a tropical disease caused by Leishmania parasites, affects millions worldwide. EN300-309314 has demonstrated potent antileishmanial activity. In vitro studies revealed that compound 13 exhibited superior antipromastigote activity (IC50 = 0.018), surpassing standard drugs like miltefosine and amphotericin B deoxycholate . Researchers believe that its mechanism of action involves inhibition of essential enzymes in Leishmania.

Antimalarial Potential

EN300-309314 also shows promise against malaria, another devastating tropical disease. In vivo studies using Plasmodium berghei-infected mice demonstrated that compounds 14 and 15 significantly suppressed parasite growth (70.2% and 90.4%, respectively) . These findings suggest that EN300-309314 derivatives could serve as effective antimalarial agents.

Radio Equipment in the Frequency Range 9 kHz to 30 MHz

Beyond its biological applications, EN300-309314 plays a role in radio equipment. Specifically, it falls within the frequency range of 9 kHz to 30 MHz, as defined by ETSI EN 300 330-1. This standard covers Short Range Devices (SRDs) used for wireless communication, including transmitters and receivers .

Wireless Industrial Applications (WIA)

In the context of advanced manufacturing, EN300-309314 aligns with wireless industrial applications. Frequencies between 5725 MHz and 5875 MHz are relevant for WIA, and this compound may find use in wireless communication systems within industrial settings .

Electromagnetic Compatibility (EMC) Testing

Researchers and engineers studying EMC can explore EN300-309314’s behavior in the frequency range from 9 kHz to 30 MHz. Its radiated emissions and susceptibility to interference are critical factors for devices operating in this band .

Hydromethylation Catalyst

While not directly related to its pharmacological properties, EN300-309314 can serve as a catalyst for hydromethylation reactions. Specifically, it enables formal anti-Markovnikov alkene hydromethylation, a valuable transformation in organic synthesis .

Zukünftige Richtungen

The future research directions for this compound could involve exploring its potential biological activity, given the presence of the pyrazole ring, which is a common feature in many bioactive compounds . Additionally, further studies could focus on developing new synthetic routes to this compound and exploring its reactivity .

Eigenschaften

IUPAC Name |

3-[1-(2-methoxyethyl)pyrazol-4-yl]-7-oxa-2-azaspiro[3.5]nonane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O2/c1-17-7-4-16-9-11(8-15-16)12-13(10-14-12)2-5-18-6-3-13/h8-9,12,14H,2-7,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUTAMVAFUYQDOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=C(C=N1)C2C3(CCOCC3)CN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[1-(2-Methoxyethyl)pyrazol-4-yl]-7-oxa-2-azaspiro[3.5]nonane | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

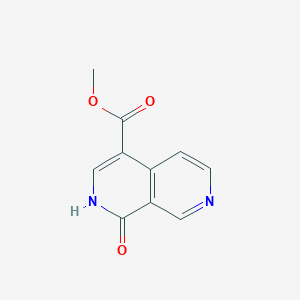

![3-Methyl-5-[[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2572930.png)

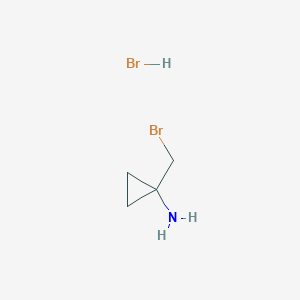

![[4-(4-fluorophenyl)piperazin-1-yl]-(6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazolin-3-yl)methanone](/img/structure/B2572935.png)

![4-{4-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine](/img/structure/B2572937.png)

![2-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2572938.png)

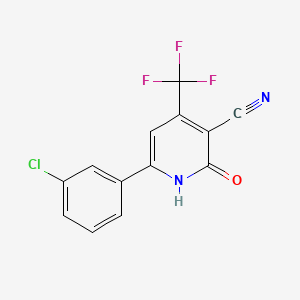

![N-(5-chloro-2-methoxyphenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2572945.png)

![Lithium;3-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2572946.png)